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Compound of Interest

Compound Name: 5-Chloro-1,3-dimethyl-1H-pyrazole

Cat. No.: B137991 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the International Union of Pure and Applied

Chemistry (IUPAC) nomenclature for substituted pyrazoles, a critical skill for clear

communication in chemical research and drug development. Pyrazole and its derivatives are

key structural motifs in a vast array of pharmacologically active compounds, making a thorough

understanding of their nomenclature essential.

Core Principles of Pyrazole Nomenclature
Pyrazole is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. The

systematic name for pyrazole is 1,2-diazole. However, the name "pyrazole" is retained by

IUPAC and is the preferred name for the parent heterocycle.

The numbering of the pyrazole ring is fundamental to correctly assigning locants for

substituents. The numbering starts at one of the nitrogen atoms and proceeds around the ring

to give the lowest possible locants to the heteroatoms, followed by the substituents.

Unsubstituted Pyrazole and Tautomerism: Unsubstituted pyrazole exists as two tautomers.

To specify a particular tautomer, the position of the hydrogen on a nitrogen atom is indicated

by an italicized 'H' preceding the name. For example, 1H-pyrazole.[1]

Substituted Pyrazoles: When a substituent is present on a nitrogen atom, that nitrogen is

numbered as 1. The numbering then proceeds around the ring to give the lowest locant to
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the other nitrogen (position 2) and then to the carbon substituents. If no nitrogen is

substituted, the numbering starts at the nitrogen bearing the hydrogen atom.

The numbering of the pyrazole ring is illustrated below:

A diagram illustrating the standard IUPAC numbering of the pyrazole ring.

When multiple substituents are present on the pyrazole ring, their citation in the name is

determined by alphabetical order. However, the numbering of the ring is determined by a set of

priority rules to assign the lowest possible locants.

Workflow for Naming Substituted Pyrazoles:
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Start with the substituted pyrazole structure

Identify the pyrazole ring as the parent structure

Identify all substituents on the ring

Number the ring to give the lowest locants to:
1. N-substituent (if any) as position 1

2. Heteroatoms (N1, N2)
3. Principal functional group (if any)

4. Multiple bonds
5. Other substituents

List substituents alphabetically

Assemble the full name:
(locants)-(substituent prefixes)-(parent name)

Final IUPAC Name

Click to download full resolution via product page

A logical workflow for determining the IUPAC name of a substituted pyrazole.

Detailed Rules for Substituted Pyrazoles
The following table summarizes the rules for naming substituted pyrazoles with various

functional groups. The priority of functional groups follows the general IUPAC guidelines.
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Priority
Functional

Group
Suffix Prefix

Example and

IUPAC Name

1 Carboxylic Acid -carboxylic acid carboxy-
1H-Pyrazole-3-

carboxylic acid

2 Ester -carboxylate alkoxycarbonyl-

Methyl 1H-

pyrazole-3-

carboxylate

3 Amide -carboxamide carbamoyl-
1H-Pyrazole-3-

carboxamide

4 Nitrile -carbonitrile cyano-
1H-Pyrazole-3-

carbonitrile

5 Aldehyde -carbaldehyde formyl-
1H-Pyrazole-3-

carbaldehyde

6 Ketone -one oxo-
(1H-Pyrazol-3-

yl)ethan-1-one

7 Alcohol -ol hydroxy- 1H-Pyrazol-3-ol

8 Amine -amine amino-
1H-Pyrazol-3-

amine

9 Alkyl/Aryl (as prefix)
(substituent

name)-

3,5-Dimethyl-1H-

pyrazole

10 Halogen (as prefix) halo-
4-Bromo-1H-

pyrazole

11 Nitro (as prefix) nitro-
4-Nitro-1H-

pyrazole

Note on "Experimental Protocols" and "Quantitative Data": The formulation of IUPAC

nomenclature is a process of establishing rules by consensus within the chemistry community,

rather than a result of laboratory experiments. Therefore, "Experimental Protocols" are not

applicable to this topic. Similarly, "Quantitative Data" is not relevant to the principles of

chemical naming. The data presented here is in the form of structured rules and examples.
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Nomenclature of Fused Pyrazole Systems
Fused pyrazoles, where the pyrazole ring is fused to another ring system, are common in

medicinal chemistry. The nomenclature of these systems follows the IUPAC rules for fused

heterocyclic systems.

Identify the Parent Component: The parent component is typically the most senior

heterocyclic system. Seniority is determined by a set of criteria, including the presence of

nitrogen, the size of the ring, and the number and type of heteroatoms.

Name the Attached Component: The other ring system is named as a prefix, with the ending

"-o" (e.g., "benzo", "pyridino").

Indicate the Fusion Positions: The fusion is described by numbers and letters in square

brackets between the prefix and the parent name. The letters correspond to the sides of the

parent component (side 'a' is between atoms 1 and 2, 'b' between 2 and 3, and so on), and

the numbers correspond to the atoms of the attached component.

Pyrazolo[1,5-a]pyrimidine: In this system, the pyrimidine ring is the parent component. The

pyrazole ring is attached at its 1,5-positions to the 'a' face of the pyrimidine ring.

Pyrazolo[3,4-b]pyridine: Here, pyridine is the parent component. The pyrazole ring is fused at

its 3,4-positions to the 'b' face of the pyridine ring.

The numbering of the fused system as a whole follows a specific set of rules, starting from an

atom adjacent to the bridgehead and proceeding to give the heteroatoms the lowest possible

locants.
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Fused System
Parent

Component

Attached

Component

Fusion

Descriptor
Full Name

Pyrazolo[1,5-

a]pyrimidine
Pyrimidine Pyrazole [1,5-a]

Pyrazolo[1,5-

a]pyrimidine

Pyrazolo[3,4-

b]pyridine
Pyridine Pyrazole [3,4-b]

Pyrazolo[3,4-

b]pyridine

Indazole (1H-

Benzopyrazole)
Benzene Pyrazole [b]

1H-

Benzo[d]pyrazole

Conclusion
A systematic and unambiguous naming system is paramount for the advancement of chemical

sciences. This guide provides the core principles and detailed rules for the IUPAC

nomenclature of substituted and fused pyrazoles. By adhering to these guidelines, researchers

can ensure clarity and precision in their scientific communications, fostering collaboration and

innovation in drug discovery and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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